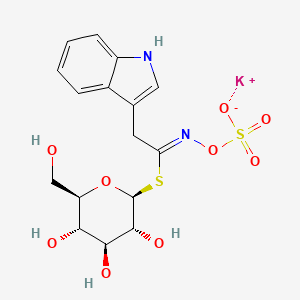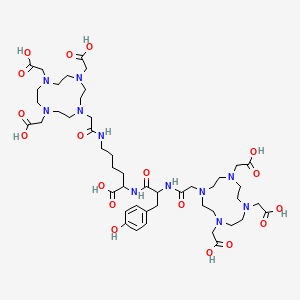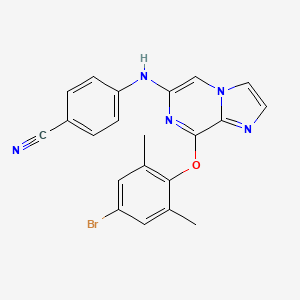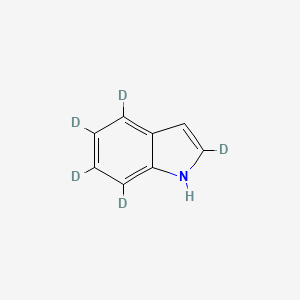
Indole-2,4,5,6,7-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2,4,5,6,7-d5 is a deuterated form of indole, an aromatic heterocyclic organic compound. The deuterium atoms replace the hydrogen atoms at positions 2, 4, 5, 6, and 7 on the indole ring. This compound is significant in various scientific research fields due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indole-2,4,5,6,7-d5 can be synthesized through several methods. One common approach involves the deuteration of indole using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure the complete exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of 1H-indole-2,4,5,6,7-d5 often involves the use of deuterated reagents and solvents to achieve high yields and purity. The process may include multiple steps of purification, such as distillation and crystallization, to isolate the desired deuterated compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole-2,4,5,6,7-d5 undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogens (bromine, chlorine), alkylating agents, and Friedel-Crafts reagents.
Major Products:
Oxidation: this compound-3-one.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2,4,5,6,7-d5 has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-indole-2,4,5,6,7-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and reactivity, making it a valuable tool in studying biochemical processes. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-2,4,5,6,7-d5 is unique due to its deuterium content, which distinguishes it from other indole derivatives. Similar compounds include:
Indole-2,4,5,6,7-d5-3-acetic acid: A deuterated form of indole-3-acetic acid, used in plant hormone studies.
Indole-3-carboxaldehyde: An indole derivative with a formyl group at position 3, used in organic synthesis and medicinal chemistry.
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
The uniqueness of 1H-indole-2,4,5,6,7-d5 lies in its deuterium atoms, which provide distinct advantages in research applications, such as enhanced stability and altered metabolic pathways .
Eigenschaften
Molekularformel |
C8H7N |
|---|---|
Molekulargewicht |
122.18 g/mol |
IUPAC-Name |
2,4,5,6,7-pentadeuterio-1H-indole |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1D,2D,3D,4D,6D |
InChI-Schlüssel |
SIKJAQJRHWYJAI-SNOLXCFTSA-N |
Isomerische SMILES |
[2H]C1=CC2=C(C(=C(C(=C2N1)[2H])[2H])[2H])[2H] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)

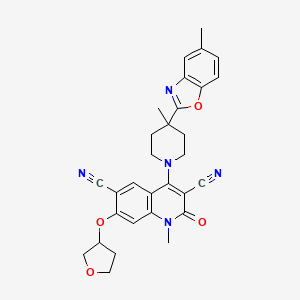
![(3R)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12374821.png)

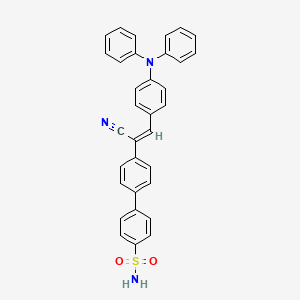
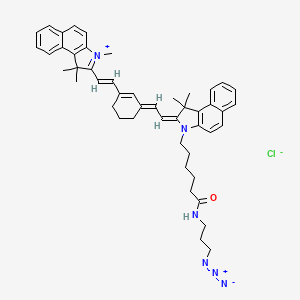
![methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B12374860.png)
![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
